molecular formula C7H10F6O B8592467 4-Heptanol, 1,1,1,7,7,7-hexafluoro-

4-Heptanol, 1,1,1,7,7,7-hexafluoro-

Cat. No. B8592467
M. Wt: 224.14 g/mol
InChI Key: GNAZHPIBRVVJQW-UHFFFAOYSA-N
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Patent
US08389547B2

Procedure details

1,1,1,7,7,7-Hexafluoroheptan-4-ol (1.4 g, 6.25 mmol) was dissolved in CH2Cl2 (12 mL) and pyridinium chlorochromate (PCC) (1.48 g, 6.87 mmol) was added. The mixture was stirred for 4 h. Additional PCC (800 mg) was added and the mixture stirred for 1 h. The mixture was filtered through celite and silica, washing with DCM. The resulting pale yellow solution was evaporated at room temperature to afford the title compound.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[CH2:3][CH2:4][CH:5]([OH:12])[CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[F:1][C:2]([F:13])([F:14])[CH2:3][CH2:4][C:5](=[O:12])[CH2:6][CH2:7][C:8]([F:10])([F:11])[F:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
FC(CCC(CCC(F)(F)F)O)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and silica
WASH
Type
WASH
Details
washing with DCM
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow solution was evaporated at room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(CCC(CCC(F)(F)F)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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